5-(dimethylamino)pyrimidine-2-carboxylic acid

Description

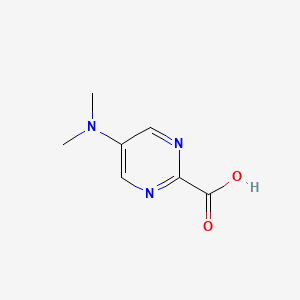

5-(Dimethylamino)pyrimidine-2-carboxylic acid is a pyrimidine derivative featuring a dimethylamino substituent at position 5 and a carboxylic acid group at position 2. The dimethylamino group imparts electron-donating properties, influencing the compound’s electronic structure, solubility, and reactivity. Such derivatives are pivotal in medicinal chemistry, particularly in the design of enzyme inhibitors and bioactive molecules.

Properties

IUPAC Name |

5-(dimethylamino)pyrimidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-10(2)5-3-8-6(7(11)12)9-4-5/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJPGYSJMMHNKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(N=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylamino)pyrimidine-2-carboxylic acid typically involves the reaction of appropriate pyrimidine precursors with dimethylamine and carboxylation agents. One common method includes the nucleophilic substitution of a halogenated pyrimidine derivative with dimethylamine, followed by carboxylation using carbon dioxide or other carboxylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(dimethylamino)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of the pyrimidine ring.

Reduction: Amine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

5-(Dimethylamino)pyrimidine-2-carboxylic acid is primarily noted for its pharmaceutical potential, particularly as a precursor or intermediate in the synthesis of various biologically active compounds.

Antiphlogistic and Analgesic Agents

Research indicates that derivatives of pyrimidine carboxylic acids exhibit significant anti-inflammatory and analgesic properties. For instance, compounds synthesized from this compound have been tested for their efficacy against pain and inflammation, making them valuable in therapeutic settings .

Case Study : A study demonstrated that a derivative of this compound showed promising results in reducing inflammation in animal models, suggesting its potential for developing new anti-inflammatory drugs .

Antirheumatic Properties

The compound has also been investigated for its antirheumatic effects. Pyrimidine derivatives are known to interact with biological pathways involved in rheumatoid arthritis, providing a basis for further exploration in treating this condition .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis.

Synthesis of Other Pyrimidines

It can be utilized to synthesize more complex pyrimidine derivatives through various chemical reactions, including cyclization and substitution reactions. This makes it an essential compound for researchers focusing on developing new chemical entities .

Reaction Mechanisms

The compound can undergo several reactions:

- Alkylation : Introducing alkyl groups to enhance solubility and biological activity.

- Acylation : Forming amides or esters to modify pharmacological properties.

Material Science Applications

Beyond pharmaceuticals, this compound is explored in material sciences for its potential use in creating polymers and other materials due to its unique chemical structure.

Polymer Chemistry

Research has shown that incorporating pyrimidine derivatives into polymer matrices can improve thermal stability and mechanical properties, making them suitable for advanced materials applications .

Mechanism of Action

The mechanism of action of 5-(dimethylamino)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent effects are summarized below:

Table 1: Structural Comparison of Pyrimidine Carboxylic Acid Derivatives

Key Observations:

Electron-Donating vs. In contrast, chloro (Cl) and trifluoromethyl (CF₃) groups in analogs (e.g., ) are electron-withdrawing, reducing ring electron density and increasing carboxylic acid acidity. The phenyl group in 5-phenylpyrimidine-2-carboxylic acid contributes to aromatic stacking interactions but reduces solubility compared to dimethylamino-substituted derivatives.

Heterocyclic Core Modifications :

- Pyrazolo[1,5-a]pyrimidine derivatives (e.g., ) feature fused ring systems, which may enhance binding affinity in biological targets due to increased planar rigidity.

Biological Activity

5-(Dimethylamino)pyrimidine-2-carboxylic acid is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various fields, including medicinal chemistry, pharmacology, and biochemistry. Research has indicated its possible roles as an antimicrobial, anticancer, and anti-inflammatory agent. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₇H₈N₄O₂

- Molar Mass : 168.16 g/mol

- CAS Number : 1824064-74-5

The compound features a dimethylamino group at position 5 of the pyrimidine ring and a carboxylic acid group at position 2, contributing to its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 μg/mL |

| S. aureus | 16 μg/mL |

| C. albicans | 64 μg/mL |

These findings suggest that the compound could be developed into an effective antimicrobial agent for treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown cytotoxic effects against several cancer cell lines.

| Cell Line | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |

|---|---|---|---|

| MCF-7 (Breast) | 9.46 | 5-Fluorouracil | 17.02 |

| DU145 (Prostate) | 41.85 | 5-Fluorouracil | 11.73 |

In these assays, the compound demonstrated a selective cytotoxic effect on cancer cells while exhibiting minimal toxicity towards normal cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this pyrimidine derivative has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit key inflammatory mediators such as COX-2.

| Compound | IC₅₀ (μM) |

|---|---|

| This compound | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 |

The compound's ability to suppress COX-2 activity suggests it could be a candidate for developing new anti-inflammatory drugs .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. Molecular docking studies indicate that it may act as an inhibitor of carbonic anhydrase I, which plays a crucial role in various physiological processes .

Molecular Docking Study Results

A molecular docking study using AutoDock software revealed:

- Binding Energy : -6.93 kcal/mol

- RMSD : 1.30 Å

These results confirm the potential of this compound as a therapeutic agent targeting carbonic anhydrase I .

Case Study: Anticancer Effects in Prostate Cancer Models

In a recent study, the effects of this compound were evaluated on DU145 prostate cancer cells. The treatment resulted in:

- A dose-dependent decrease in cell viability.

- Induction of apoptosis as evidenced by increased caspase activity.

These findings highlight the compound's potential as a therapeutic agent in prostate cancer management .

Case Study: Anti-inflammatory Effects in Animal Models

Another study assessed the anti-inflammatory effects using carrageenan-induced paw edema in rats treated with the compound. Results indicated:

- Significant reduction in paw swelling compared to control groups.

- Comparable efficacy to standard anti-inflammatory drugs like indomethacin.

This suggests that the compound may serve as an effective alternative for managing inflammation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(dimethylamino)pyrimidine-2-carboxylic acid, and how can researchers optimize reaction yields?

- Methodology : Synthesis typically involves functionalization of pyrimidine precursors. For example, coupling dimethylamine groups to pyrimidine-2-carboxylic acid derivatives under controlled pH (e.g., alkaline conditions) to avoid side reactions. Reaction optimization includes monitoring temperature (60–80°C) and using catalysts like palladium or copper for cross-coupling steps. Yield improvements may require purification via recrystallization or column chromatography with solvents such as ethyl acetate/hexane mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (gradient elution) to assess purity. Retention time comparisons against standards are critical .

- NMR Spectroscopy : H and C NMR in DMSO-d6 or CDCl3 to confirm substitution patterns (e.g., dimethylamino protons at δ 2.8–3.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H] at m/z 196.1) .

Q. What are the critical storage conditions to ensure compound stability?

- Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Degradation risks include hydrolysis of the dimethylamino group and carboxylate oxidation. Periodically validate stability via HPLC every 6–12 months .

Advanced Research Questions

Q. How do metal ions influence the electronic properties of this compound in coordination complexes?

- Methodology :

- Synthesis of Metal Complexes : React the compound with metal salts (e.g., Cu(II), Mn(II)) in ethanol/water mixtures at 50–70°C. Monitor pH (5–7) to avoid precipitation.

- Analysis :

- X-ray Diffraction : Resolve crystal structures to determine coordination geometry (e.g., octahedral vs. square planar) .

- UV-Vis Spectroscopy : Compare ligand-to-metal charge transfer bands (e.g., shifts in λmax upon chelation) .

- Table : Observed antioxidant activity trends in metal complexes:

| Metal Ion | IC50 (DPPH assay, μM) | Coordination Site |

|---|---|---|

| Cu(II) | 12.4 ± 0.8 | Carboxylate O, pyrimidine N |

| Mn(II) | 18.9 ± 1.2 | Carboxylate O |

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use B3LYP/6-31G(d) basis sets to map electron density distributions. The dimethylamino group exhibits strong electron-donating effects (+M), activating the pyrimidine ring at the 4- and 6-positions for electrophilic attacks.

- MD Simulations : Analyze solvent interactions (e.g., DMSO vs. water) to predict reaction pathways and transition states .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Dose-Response Studies : Test across a concentration range (0.1–100 μM) to differentiate bacteriostatic (MIC) vs. cytotoxic (LD50) thresholds.

- Selectivity Index (SI) : Calculate SI = LD50/MIC; values >10 indicate therapeutic potential.

- Mechanistic Studies : Use fluorescence assays (e.g., SYTOX Green uptake) to confirm membrane disruption vs. intracellular target inhibition .

Methodological Best Practices

Q. How to design controlled experiments for assessing photodegradation pathways?

- Methodology :

- Light Exposure : Use UV lamps (254 nm) in quartz cuvettes. Monitor degradation via HPLC at timed intervals.

- Radical Traps : Add tert-butanol or EDTA to quench hydroxyl radicals; observe if degradation rates decrease .

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Methodology :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression.

- Quality Control : Validate intermediates via melting point analysis (expected range: 180–185°C) and elemental analysis (C, H, N within ±0.3% of theoretical) .

Key Considerations for Data Interpretation

- Contradictions in Stability Data : Variations in degradation rates reported across studies may arise from differences in storage conditions (e.g., humidity, oxygen exposure). Always cross-reference with vendor-specific SDS guidelines .

- Spectral Artifacts : Peaks in NMR or IR spectra (e.g., ~1700 cm<sup>−1</sup> for carboxylate) should be compared against freshly synthesized batches to exclude solvent residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.